N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid is a compound with the molecular formula C12H18F6N2O4 and a molecular weight of 368.28 g/mol . This compound is known for its unique structure, which includes a cyclobutyl ring and an azetidine ring, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine derivatives with cyclobutyl amines under specific conditions. One common method includes the use of catalytic amounts of gold (Au) in the presence of 3,5-dichloropyridine N-oxide and methanesulfonic acid . This reaction results in the formation of the desired compound through a series of ring-opening and ring-closing reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or modified using various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Cyclobutylamine: A simpler compound with a cyclobutyl ring but lacking the azetidine structure.
Uniqueness
N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid is unique due to its combination of a cyclobutyl ring and an azetidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of two main components:
- N-(1-Methylcyclobutyl)azetidin-3-amine : This part of the molecule is a derivative of azetidine, which is known for its role in various biological systems.
- 2,2,2-Trifluoroacetic acid : This moiety is commonly used in organic synthesis and can influence the biological activity of the compound through its effects on amine reactivity and stability.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that trifluoroacetylation can modify the reactivity of amines, potentially enhancing their pharmacological profiles. The trifluoroacetyl group can act as a protective group in peptide synthesis, influencing the stability and efficacy of biologically active peptides .
Trifluoroacetylation in Peptide Synthesis
Trifluoroacetylation has been shown to play a significant role in solid-phase peptide synthesis. It can prevent premature termination of peptide chains by modifying amino groups, thereby improving yield and purity . The mechanism involves the formation of trifluoroacetoxymethyl groups that react with amines during synthesis, which can lead to higher degrees of functionalization without compromising the integrity of the peptide chain.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of azetidine compounds exhibit antimicrobial properties. The presence of the trifluoroacetyl group may enhance these effects by increasing the lipophilicity and membrane permeability of the compounds .
- Cytotoxicity Studies : In vitro studies have indicated that certain azetidine derivatives can induce apoptosis in cancer cell lines. The specific role of this compound in this context is still under investigation but shows promise as a potential anticancer agent .
- Neuropharmacological Effects : Compounds similar to N-(1-Methylcyclobutyl)azetidin-3-amine have been studied for their effects on neurotransmitter systems. The modification with trifluoroacetic acid may influence receptor binding affinities and enhance neuroprotective effects .
Case Study 1: Antimicrobial Evaluation
A study evaluating a series of azetidine derivatives found that those modified with trifluoroacetyl groups exhibited enhanced activity against Gram-positive bacteria. The mechanism was hypothesized to involve increased membrane disruption due to enhanced lipophilicity.
Case Study 2: Cancer Cell Apoptosis
In a controlled study on human cancer cell lines, N-(1-Methylcyclobutyl)azetidin-3-amine derivatives showed significant cytotoxic effects compared to unmodified analogs. The trifluoroacetyl modification was linked to increased apoptosis rates through mitochondrial pathways.
Data Summary
Properties
IUPAC Name |
N-(1-methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2C2HF3O2/c1-8(3-2-4-8)10-7-5-9-6-7;2*3-2(4,5)1(6)7/h7,9-10H,2-6H2,1H3;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHWQPJAZVXXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)NC2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.